Psi-DOM

Catalog No.
S3352164
CAS No.
80888-36-4
M.F
C12H19NO2
M. Wt
209.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Psi-DOM

CAS Number

80888-36-4

Product Name

Psi-DOM

IUPAC Name

1-(2,6-dimethoxy-4-methylphenyl)propan-2-amine

Molecular Formula

C12H19NO2

Molecular Weight

209.28 g/mol

InChI

InChI=1S/C12H19NO2/c1-8-5-11(14-3)10(7-9(2)13)12(6-8)15-4/h5-6,9H,7,13H2,1-4H3

InChI Key

CFFJUEYUTHKVMQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)OC)CC(C)N)OC

Psi-DOM, or 2,6-dimethoxy-4-methylamphetamine, is a synthetic compound belonging to the class of hallucinogenic and psychedelic drugs. It is structurally related to DOM (2,5-dimethoxy-4-methylamphetamine), which is well-known for its potent psychoactive effects. Psi-DOM was first documented by Alexander Shulgin in his book PiHKAL (Phenethylamines I Have Known And Loved) and is noted for having similar effects to DOM but with reduced potency—approximately one-third to one-half that of DOM, with an active dose ranging from 15 to 25 milligrams. The duration of its effects typically lasts between six to eight hours .

Typical of substituted amphetamines, particularly those involving methoxy groups. The presence of methoxy groups at the 2 and 6 positions on the phenyl ring allows Psi-DOM to interact with serotonin receptors in the brain, particularly the 5-HT2A_2A receptor, which mediates its psychedelic effects .

In comparative studies, it has been shown that modifications to the methoxy positions can significantly affect the potency and activity of phenethylamine derivatives, suggesting that Psi-DOM's unique structure contributes to its distinct pharmacological profile .

Psi-DOM exhibits hallucinogenic properties similar to those of other psychedelic compounds. Its primary mechanism of action involves agonistic activity at serotonin receptors, particularly the 5-HT2A_2A receptor, which is associated with the modulation of mood, perception, and cognition. The compound's lower potency compared to DOM suggests that while it retains psychoactive effects, it may result in a different qualitative experience .

The synthesis of Psi-DOM typically involves the following steps:

  • Starting Materials: The synthesis begins with readily available precursors such as 4-methylamphetamine.
  • Methoxylation: The introduction of methoxy groups at the 2 and 6 positions on the phenyl ring is achieved through specific methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.
  • Purification: The crude product is purified through recrystallization or chromatography to isolate Psi-DOM from other by-products.

Detailed protocols for synthesizing Psi-DOM can be found in Shulgin's works and related chemical literature .

Psi-DOM has been primarily studied for its psychoactive properties within research contexts rather than for therapeutic applications. Its exploration has contributed to a broader understanding of psychedelic compounds and their effects on human consciousness. Additionally, it serves as a subject in pharmacological studies aimed at elucidating receptor interactions and mechanisms underlying hallucinogenic experiences .

Studies involving Psi-DOM often focus on its interactions with serotonin receptors. Research has demonstrated that compounds like Psi-DOM can selectively bind to various serotonin receptor subtypes, influencing their activity and leading to altered psychological states. Understanding these interactions aids in comprehending how structural variations among psychedelics can lead to different effects and potencies .

Psi-DOM shares structural similarities with several other compounds in the phenethylamine class. Below is a comparison highlighting its uniqueness:

Compound NameStructural FeaturesPotency (relative to Psi-DOM)Unique Effects
DOMMethoxy groups at 2 and 5 positionsHigherStronger visuals and longer duration
2C-BMethoxy group at 4 positionModerateEuphoria with less intense visuals
2C-EMethoxy groups at 2 and 5 positionsModerateEnhanced emotional experiences
2C-IIodine substitution at the 4 positionLowerUnique body sensations
4-AcO-DMTAcetoxy group at position 4VariableMystical experiences similar to psilocybin

Psi-DOM's unique feature is its specific methoxy positioning (at the 2 and 6 positions), which differentiates it from other compounds like DOM (which has methoxy groups at positions 2 and 5). This structural variation contributes to its distinct pharmacological profile and potency .

Retrospective Analysis of Shulgin’s Synthetic Protocols for Dimethoxyamphetamines

Alexander Shulgin’s pioneering work on psychedelic phenethylamines laid the foundation for the synthesis of Psi-DOM. In PiHKAL, Shulgin detailed a multi-step protocol beginning with 3,5-dimethoxytoluene as the foundational precursor [7]. Lithiation of this substrate with n-butyllithium generated a reactive intermediate, which was subsequently quenched with N,N-dimethylformamide to yield 2,6-dimethoxy-4-methylbenzaldehyde [5]. This aldehyde served as the critical building block for the nitropropene intermediate.

Shulgin’s approach mirrored his broader strategy for synthesizing dimethoxyamphetamines, which often involved:

  • Functionalization of methoxy-substituted aromatic precursors.
  • Formation of nitroalkene intermediates via condensation with nitroethane.
  • Reduction to the final amine using strong reducing agents.

A comparative analysis of Shulgin’s methods for Psi-DOM and related compounds like DOM (2,5-dimethoxy-4-methylamphetamine) reveals key divergences in regiochemistry. For DOM, the 2,5-dimethoxy configuration allows for more straightforward electrophilic substitution, whereas the 2,6-isomerization in Psi-DOM necessitates precise ortho-directing groups to achieve the desired substitution pattern [1] [3].

Reaction Optimization Strategies for Nitropropene Intermediate Reduction

The reduction of 1-(2,6-dimethoxy-4-methylphenyl)-2-nitropropene to Psi-DOM represents the most critical step in the synthesis. Shulgin employed lithium aluminium hydride (LiAlH4) in tetrahydrofuran (THF) under reflux for 48 hours to achieve this transformation [5]. The prolonged reaction time ensured complete reduction of the nitro group to the primary amine, albeit with moderate yields (~50% based on stoichiometric calculations).

Table 1: Reaction Conditions for Nitropropene Reduction

ParameterValue
Reducing AgentLithium Aluminium Hydride
SolventAnhydrous THF
TemperatureReflux (~66°C)
Reaction Time48 hours
WorkupAqueous HCl neutralization
Crystallization SolventIsopropanol/Diethyl Ether

Modern optimization strategies could explore alternatives to LiAlH4, such as catalytic hydrogenation or borane-THF complexes, though these methods remain untested for Psi-DOM. The use of copper(I) chloride as a catalyst, as reported in analogous methoxylation reactions [6], might offer pathways to accelerate nitro group reduction, but compatibility with the sensitive methoxy and methyl substituents requires validation.

Challenges in Stereochemical Control During Lithium Aluminium Hydride-Mediated Synthesis

Amphetamines like Psi-DOM possess a chiral center at the β-carbon of the ethylamine side chain. However, Shulgin’s LiAlH4-mediated reduction inherently lacks stereochemical control, producing a racemic mixture of (R)- and (S)-enantiomers. This limitation stems from the radical intermediate mechanism of LiAlH4 reductions, which does not favor axial chirality retention [5].

Key Factors Impacting Stereoselectivity:

  • Solvent Polarity: Non-polar solvents like THF minimize ion-pair interactions, exacerbating racemization.
  • Temperature: Prolonged reflux conditions (48 hours) increase entropy-driven randomization of stereochemistry.
  • Reducing Agent Coordination: LiAlH4’s strong Lewis acidity promotes intermediate carbocation formation, further destabilizing chiral integrity.

Efforts to enforce stereochemical control would require chiral auxiliaries or asymmetric catalysis. For example, BINAP-ruthenium complexes or enzymatic reductions could theoretically induce enantioselectivity, though these methods have not been applied to Psi-DOM synthesis.

XLogP3

2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

209.141578849 g/mol

Monoisotopic Mass

209.141578849 g/mol

Heavy Atom Count

15

UNII

JW946TWT6M

Wikipedia

Psi-DOM

Dates

Modify: 2023-07-26

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